molecular formula C20H22O4 B150314 Licarin A

Licarin A

カタログ番号: B150314
分子量: 326.4 g/mol
InChIキー: ITDOFWOJEDZPCF-FNINDUDTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

リカリナAは、ジヒドロベンゾフラン構造を持つネオリグナン化合物です。ナツメグ(Myristica fragrans)を含むさまざまな植物種に存在し、さまざまな生物活性を持つことが示されています。 リカリナAは、その細胞毒性、抗菌性、抗炎症性、神経保護作用について研究されています .

化学反応の分析

リカリナAは、次のようないくつかの種類の化学反応を受けます。

これらの反応に使用される一般的な試薬には、TBHPなどの酸化剤と、CuFe2O4などの触媒が含まれます . これらの反応から生成される主要な生成物は、通常、官能基が修飾されたリカリナAの誘導体です。

科学研究への応用

科学的研究の応用

Anticancer Properties

Licarin A has shown significant promise as an anticancer agent. Research indicates that it can inhibit cell proliferation and induce apoptosis in several cancer cell lines. The mechanisms through which this compound exerts its anticancer effects include:

  • Cell Cycle Arrest : this compound may interfere with the cell cycle, preventing cancer cells from dividing.
  • Apoptosis Induction : It activates apoptotic pathways, leading to programmed cell death.
  • Modulation of Signaling Pathways : Studies suggest that this compound influences multiple signaling cascades involved in cancer progression, including the p38 MAPK pathway and protein kinase C (PKC) pathways .

Case Study: Anti-Cancer Efficacy

In a study involving various cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability and increased apoptosis markers. The compound's efficacy was particularly notable against breast and colon cancer cells.

Antiparasitic Activity

This compound exhibits potent activity against several protozoan parasites, making it a candidate for treating diseases such as:

  • Chagas Disease : Effective against Trypanosoma cruzi, with an EC50 value of approximately 100.8 μM .
  • Leishmaniasis : Demonstrates significant leishmanicidal activity against Leishmania major and Leishmania amazonensis .
  • Schistosomiasis : Acetylated derivatives of this compound have shown enhanced schistosomicidal activity against Schistosoma mansoni .

Comparative Efficacy Table

DiseasePathogenEC50 (μM)Reference
Chagas DiseaseTrypanosoma cruzi100.8
LeishmaniasisLeishmania majorNot specified
SchistosomiasisSchistosoma mansoni50-200

Antimicrobial Properties

This compound has demonstrated antibacterial and antimycobacterial properties, indicating its potential use in treating infections caused by bacteria and mycobacteria, including multidrug-resistant strains. Studies have reported its effectiveness against:

  • Mycobacterium tuberculosis : Showing promise as an anti-TB agent.
  • Various Bacterial Strains : Exhibiting broad-spectrum antimicrobial activity .

Anti-inflammatory Effects

Research has shown that this compound can modulate immune responses and exhibit anti-inflammatory effects. Notably, it has been found to:

  • Reduce tumor necrosis factor-alpha (TNF-α) production in activated mast cells, potentially alleviating allergic responses .
  • Suppress the production of prostaglandin D2 (PGD2), further indicating its role in managing inflammation .

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties by activating specific signaling pathways that mitigate pain and hyperalgesia. Its effects have been linked to the activation of the NO-cGMP-ATP-sensitive K+ channel pathway, providing insights into its potential applications in treating neuropathic pain .

作用機序

リカリナAは、さまざまな分子経路を通じてその効果を発揮します。

生物活性

Licarin A is a naturally occurring neolignan primarily derived from the plant species Myristica fragrans (nutmeg) and has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anti-inflammatory, antioxidant, antimicrobial, and potential anticancer activities, supported by various studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure which includes a phenolic sub-unit and an alkenyl side chain. The structure can be represented as follows:

Licarin A C17H18O4\text{this compound C}_{17}\text{H}_{18}\text{O}_4

This configuration contributes to its biological activity, influencing its interactions with various biological targets.

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory potential of this compound. It has been shown to modulate key inflammatory pathways, particularly through the inhibition of NF-κB signaling. In a recent study, this compound exhibited significant inhibition of NF-κB phosphorylation in DU-145 prostate cancer cells at low concentrations (9.6 nM), outperforming other controls like rocaglamide .

Table 1: Anti-inflammatory Effects of this compound

Concentration (nM)NF-κB Phosphorylation Inhibition (%)
9.675
4885
15090

Antioxidant Properties

This compound has also been evaluated for its antioxidant capabilities. It demonstrated superior oxidative control compared to Vitamin C in cell viability assays, maintaining activity over extended periods . This property is particularly relevant in preventing oxidative stress-related diseases.

Antimycobacterial Effects

Research indicates that this compound exhibits significant antimicrobial properties, particularly against rapidly growing mycobacteria. Structural modifications to this compound have enhanced its efficacy against various strains, showing lower minimum inhibitory concentration (MIC) values than standard drugs .

Table 2: Antimycobacterial Activity of this compound and Derivatives

CompoundMIC (µg/mL)Reference Drug MIC (µg/mL)
This compound1220
Modified Derivative DL21620

Antileishmanial Activity

This compound has been identified as a promising candidate against Leishmania species, with significant anti-promastigote and anti-amastigote activities noted. The derivative DL21 showed an EC50 of 4.68 µM against promastigotes and an EC90 of 15.91 µM against amastigotes .

Table 3: Leishmanicidal Activity of this compound Derivatives

CompoundEC50 Promastigote (µM)EC90 Amastigote (µM)
This compound1030
DL214.6815.91

Anticancer Potential

Recent investigations suggest that this compound may possess anticancer properties through various mechanisms, including induction of apoptosis in cancer cells and inhibition of tumor growth. In studies involving different cancer cell lines, this compound demonstrated cytotoxic effects at concentrations ranging from 10 to 100 μM .

Case Studies and Clinical Relevance

A notable case study highlighted the use of this compound derivatives in treating inflammatory eye diseases, showcasing their potential as novel therapeutic agents . The derivatives exhibited lower toxicity while maintaining significant biological activity.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Licarin A in laboratory settings?

this compound ((±)-trans-Dehydrodiisoeugenol) is synthesized via oxidative coupling of isoeugenol using horseradish peroxidase (HRP), yielding dihydrobenzofuran neolignans . Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features like the trans-configuration of the dihydrobenzofuran ring. High-performance liquid chromatography (HPLC) or mass spectrometry (MS) is used to assess purity (>99% for pharmacological studies). Researchers should report reaction conditions (e.g., solvent, pH, enzyme concentration) to ensure reproducibility .

Q. Which in vitro assays are commonly used to evaluate this compound’s anti-allergic activity?

Key assays include:

  • TNF-α inhibition : Measure cytokine reduction in dinitrophenyl-human serum albumin (DNP-HSA)-stimulated RBL-2H3 mast cells (IC₅₀ = 12.6 μM) .
  • Prostaglandin D2 (PGD2) suppression : Quantify via enzyme-linked immunosorbent assay (ELISA) in IgE-sensitized cells.
  • COX-2 expression analysis : Use Western blotting or qPCR to assess transcriptional regulation . Experimental controls should include vehicle-treated cells and reference inhibitors (e.g., dexamethasone).

Q. How is this compound isolated from natural sources, and what are common purification challenges?

this compound is extracted from plants like Myristica fragrans (nutmeg) using ethanol or methanol. Post-extraction, column chromatography (silica gel or Sephadex LH-20) separates neolignans. Challenges include co-elution with structurally similar compounds (e.g., machilin A), requiring repeated chromatography or preparative HPLC. Purity validation via thin-layer chromatography (TLC) or HPLC is critical .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s neuroprotective efficacy between in vitro and in vivo models?

this compound shows strong NMDA receptor-mediated Ca²⁺ influx inhibition in vitro but limited neuroprotection in vivo due to pharmacokinetic factors (e.g., blood-brain barrier permeability) . To address this:

  • Pharmacokinetic profiling : Measure plasma and brain concentrations using LC-MS/MS after oral/intravenous administration.
  • Combination therapy : Test this compound with BBB-penetrating enhancers (e.g., chitosan nanoparticles).
  • Multi-receptor targeting : Co-administer NMDA and non-NMDA receptor antagonists to mimic in vitro conditions .

Q. How can researchers design experiments to elucidate this compound’s dual role in COX-2 inhibition and SOD activation?

  • Mechanistic studies : Use siRNA knockdown of COX-2 in cell lines to isolate this compound’s effects on SOD activity.
  • ROS/RNS quantification : Employ fluorescent probes (e.g., DCFH-DA for ROS, DAF-FM for NO) to assess real-time oxidative stress modulation .
  • Molecular docking : Predict binding affinities for COX-2 and SOD using AutoDock Vina, followed by mutagenesis to validate interaction sites .

Q. What statistical approaches are recommended for analyzing dose-response inconsistencies in this compound’s TNF-α inhibition?

  • Non-linear regression : Fit data to a sigmoidal dose-response model (variable slope) to calculate IC₅₀ and Hill coefficients.
  • Outlier analysis : Apply Grubbs’ test to exclude aberrant data points caused by cell viability artifacts.
  • Meta-analysis : Compare results across multiple studies using fixed/random-effects models to identify confounding variables (e.g., cell passage number, serum batch) .

Q. How should researchers optimize experimental conditions for studying this compound’s effects on glutamate-induced excitotoxicity?

  • Calcium imaging : Use Fluo-4 AM to quantify Ca²⁺ influx in primary neurons exposed to glutamate (100 μM).
  • NO measurement : Apply Griess assay to detect nitrite levels, correlating with neuronal survival .
  • Time-course experiments : Pre-treat cells with this compound (1–50 μM) 1 hour before glutamate exposure to assess prophylactic vs. therapeutic effects .

Q. Methodological Considerations

  • Reproducibility : Document HRP batch numbers and solvent purity in synthesis protocols .
  • Data transparency : Include raw data (e.g., NMR spectra, cell viability counts) in supplementary materials .
  • Ethical reporting : Disclose conflicts of interest and cite primary literature over reviews .

特性

IUPAC Name

2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+/t12-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDOFWOJEDZPCF-FNINDUDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。